molecular formula C17H36Sn B1586688 Tributyl(3-methyl-2-butenyl)tin CAS No. 53911-92-5

Tributyl(3-methyl-2-butenyl)tin

Cat. No. B1586688
CAS RN: 53911-92-5
M. Wt: 359.2 g/mol
InChI Key: XEFRYQPTIWSVGI-UHFFFAOYSA-N
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Description

Tributyl(3-methyl-2-butenyl)tin is a clear colorless liquid . It is used in prenylation of ethyl propiolate and is also involved in chemical research . It presents promising prospects in combating an array of diseases, encompassing specific cancer variants and fungal afflictions .


Synthesis Analysis

Tributyl(3-methyl-2-butenyl)tin can be synthesized from magnesium turnings, tributyltin chloride, and 1-chloro-3-methyl-2-butene in anhydrous tetrahydrofuran (THF) under sonication . The reaction temperature should be kept below 20°C to prevent side reactions . After the reaction, the mixture is poured into ice water and extracted with ether . The oil obtained after evaporation is sufficiently pure for direct use in most reactions .


Molecular Structure Analysis

The molecular formula of Tributyl(3-methyl-2-butenyl)tin is C17H36Sn . It has an average mass of 359.178 Da and a monoisotopic mass of 360.183899 Da .


Chemical Reactions Analysis

Tributyl(3-methyl-2-butenyl)tin is used in prenylation of ethyl propiolate . More details about its chemical reactions are not available in the retrieved data.


Physical And Chemical Properties Analysis

Tributyl(3-methyl-2-butenyl)tin has a boiling point of 283 °C (lit.) and a density of 1.069 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.488 (lit.) .

Scientific Research Applications

C17H36Sn C_{17}H_{36}Sn C17​H36​Sn

and a molecular weight of 359.18 . Below are six distinct applications, each detailed in its own section:

Prenylation Agent

Tributyl(3-methyl-2-butenyl)tin: is utilized as a prenylation agent in organic synthesis. Prenylation refers to the addition of prenyl groups to other molecules, enhancing the lipophilicity of compounds, which is crucial for biological activity. This compound specifically is used in the prenylation of ethyl propiolate, a reaction that can introduce prenyl groups into various organic substrates .

Chemical Research

In the realm of chemical research, Tributyl(3-methyl-2-butenyl)tin plays a role in the development of new synthetic methodologies. Researchers use this compound to explore novel reaction pathways and synthesize new molecules, potentially leading to the discovery of new drugs and materials .

Catalyst Component

This organotin compound can act as a catalyst or a catalyst component in various chemical reactions. Its ability to donate or accept electrons can be harnessed to accelerate reaction rates or enable reactions that would otherwise be too slow or not feasible .

Intermediate in Material Science

Tributyl(3-methyl-2-butenyl)tin: serves as an intermediate in the synthesis of materials with specific properties. For instance, it can be used in the production of polymers or coatings with unique characteristics such as enhanced durability or electrical conductivity .

Biological Studies

While the direct biological applications of Tributyl(3-methyl-2-butenyl)tin may be limited due to the toxicity of organotin compounds, it can be used in controlled environments to study biological processes. For example, it might be used to understand the interaction between tin-based compounds and biological molecules .

Environmental Chemistry

In environmental chemistry, Tributyl(3-methyl-2-butenyl)tin can be studied for its effects on ecosystems, particularly aquatic systems where organotin compounds have been known to cause harm. Research in this field can lead to better management practices and remediation techniques for organotin pollution .

Safety and Hazards

Tributyl(3-methyl-2-butenyl)tin is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .

Mechanism of Action

Target of Action

Tributyl(3-methyl-2-butenyl)tin, also known as tributyl(3-methylbut-2-en-1-yl)stannane, is primarily used in the prenylation of ethyl propiolate

Mode of Action

It is known to be involved in the prenylation of ethyl propiolate . Prenylation is a process that involves the addition of hydrophobic molecules to a protein or chemical compound. It is an important modification of proteins for their proper localization and function.

properties

IUPAC Name

tributyl(3-methylbut-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRYQPTIWSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370465
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(3-methyl-2-butenyl)tin

CAS RN

53911-92-5
Record name Tributyl(3-methyl-2-butenyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(3-methyl-2-butenyl)tin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Tributyl(3-methyl-2-butenyl)tin?

A1: While the abstract you provided doesn't explicitly state the molecular formula and weight, we can deduce it from the compound name.

    Q2: Are there any known safety hazards associated with Tributyl(3-methyl-2-butenyl)tin?

    A2: Yes, the abstract explicitly states that Tributyl(3-methyl-2-butenyl)tin is considered "highly toxic" and a "potential poison" []. This highlights the need for careful handling and adherence to safety regulations when working with this compound.

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